(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde
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Overview
Description
(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a pyridine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde typically involves the reaction of 2-pyridinecarboxaldehyde with (S)-2-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of (2S)-2-Pyridin-3-ylpiperidine-1-carboxylic acid.
Reduction: Formation of (2S)-2-Pyridin-3-ylpiperidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Pyridin-2-ylpiperidine-1-carbaldehyde
- (2S)-2-Pyridin-4-ylpiperidine-1-carbaldehyde
- (2S)-2-Quinolin-3-ylpiperidine-1-carbaldehyde
Uniqueness
(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde is unique due to the specific positioning of the pyridine ring, which influences its reactivity and binding properties. This structural feature makes it particularly useful in the design of selective inhibitors and other bioactive molecules.
Properties
IUPAC Name |
(2S)-2-pyridin-3-ylpiperidine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h3-4,6,8-9,11H,1-2,5,7H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJKNKZUBYMUCI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C2=CN=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71635-28-4 |
Source
|
Record name | (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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